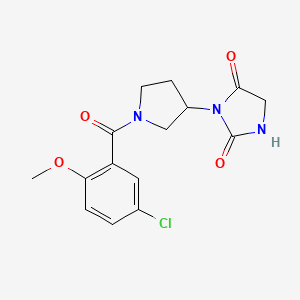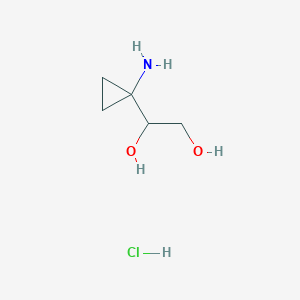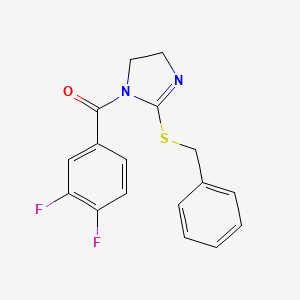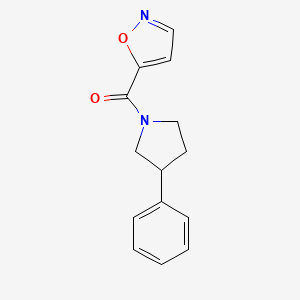![molecular formula C17H20O4S B2507145 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338412-32-1](/img/structure/B2507145.png)
1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol is a chemical that features a sulfonyl functional group, which is significant in medicinal chemistry and drug development. The sulfonyl group is often introduced into molecules by reacting alcohols or phenols with sulfamoyl chloride to form primary sulfamates. However, the O-sulfamate group's sensitivity to basic conditions typically limits this method to later stages in synthesis. To overcome this limitation, a protecting group strategy has been developed, where the sulfamate NH protons are replaced with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups, providing stability against various reagents and conditions, thus facilitating multi-step synthesis .
Synthesis Analysis
The synthesis of related compounds involves several key steps, including the reaction of 1,1'-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol, followed by methylation, displacement with a dibenzylamine, and deprotection. The use of 2,4-dimethoxybenzyl groups is particularly advantageous due to the quantitative deprotection within 2 hours at room temperature using trifluoroacetic acid in dichloromethane . Additionally, N-(4-methoxybenzyl)-o-benzenedisulfonimide, a related compound, is prepared from o-benzenedisulfonyl chloride and 4-methoxybenzylamine in dichloromethane, which can then react with alcohols or phenols under basic conditions to yield 4-methoxybenzyl ethers .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-methoxybenzylthio)-1-phenylethanone, has been determined through synthesis and solid-state structure analysis. These compounds often exhibit interesting biological activities and their conformation is strongly influenced by cross donor-acceptor interactions between sulfonyl and carbonyl groups .
Chemical Reactions Analysis
Chemical reactions involving the cleavage of p-methoxybenzyl ethers have been studied, where these ethers can transfer from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid. This process allows for the removal of protecting groups and can be performed with high yields . Furthermore, o- and p-halobenzyl sulfones have been used as precursors for zwitterionic synthons, reacting with various electrophiles and undergoing palladium-catalyzed cross-coupling processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the sulfonyl moiety have been explored through the synthesis of novel substituted 1,5-benzothiazepines. These compounds were synthesized using a reaction involving 1,4-dioxane-6-sulfonyl chloride and characterized by various analytical techniques. The reactivity of these molecules has been studied using descriptors such as softness, electrophilicity, electronegativity, and the HOMO-LUMO energy gap . Additionally, the synthesis of carbon-14 labeled compounds with sulfonyl groups has been reported, indicating the importance of these compounds in tracer studies and pharmaceutical research .
Applications De Recherche Scientifique
Biotransformation and Oxidation Studies
- The compound is used in studies involving biotransformation and sulfur oxidation. One research demonstrates that fungi like Helminthosporium species can convert similar compounds to their sulfoxide forms, highlighting its potential in biocatalysis and organic synthesis processes (Holland, Ihasz, & Lounsbery, 2002).
Organic Synthesis and Derivative Formation
- It serves as a crucial component in synthesizing various organic compounds. For instance, research on the synthesis of 3-sulfanylpropanols with consecutive stereocenters involves compounds with a similar structure, demonstrating its versatility in organic synthesis (Kinoshita et al., 2005).
- Another application is seen in the preparation of secondary amines from primary amines, where related compounds are used as intermediates (Kurosawa, Kan, & Fukuyama, 2003).
Photocatalysis and Photooxidation
- The compound is involved in studies of photocatalysis and photooxidation. For example, its derivatives are used to explore the photooxidation of aromatic sulfides, which is significant in the field of photochemistry (Baciocchi et al., 1997).
Medicinal Chemistry
- It has been utilized in the synthesis of compounds with potential medicinal properties, such as antileukotrienic agents, which are significant in treating conditions like asthma (Jampílek et al., 2004).
Antimicrobial Activity
- Research on the synthesis of new pyridazinyl sulfonamide derivatives involves similar compounds, highlighting its relevance in developing antimicrobial agents (Mohamed, 2007).
Glycosidase Inhibition
- It is also involved in the improved synthesis of salacinol, a glycosidase inhibitor, indicating its significance in biochemical research (Ghavami et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methylsulfonyl]-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-17(18,15-6-4-3-5-7-15)13-22(19,20)12-14-8-10-16(21-2)11-9-14/h3-11,18H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJPGBTHGSPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)


![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)
![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)